3-Bromo-2-chloro-5-isopropylbenzoic acid

Description

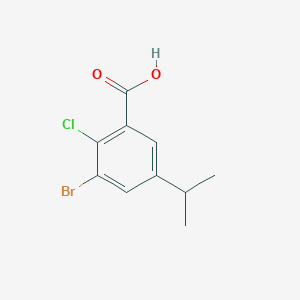

3-Bromo-2-chloro-5-isopropylbenzoic acid is a multifaceted organic compound that has garnered interest within specialized areas of chemical synthesis and analysis. As a derivative of benzoic acid, it belongs to a well-established class of aromatic carboxylic acids. The presence of multiple distinct substituents on the benzene (B151609) ring—a bromine atom, a chlorine atom, an isopropyl group, and a carboxylic acid moiety—imparts a unique combination of steric and electronic properties to the molecule. These characteristics make it a valuable building block in the synthesis of more complex chemical structures and a subject of study for its potential bioactivity.

The systematic naming of complex organic molecules is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for the compound is This compound . This name is derived by identifying the parent structure, which is benzoic acid, and then naming the substituents attached to the benzene ring. The numbering of the carbon atoms in the benzene ring begins at the carbon atom bearing the carboxylic acid group (C1), and proceeds in the direction that gives the substituents the lowest possible locants.

The structural representation of this compound reveals a benzene ring substituted at specific positions. The carboxylic acid group (-COOH) is at position 1. The chlorine atom (-Cl) is at position 2, the bromine atom (-Br) is at position 3, and the isopropyl group (-CH(CH3)2) is at position 5. Due to the substitution pattern, this molecule does not possess a chiral center in its most stable conformation, and therefore does not exhibit stereoisomerism.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2379321-70-5 |

| Molecular Formula | C₁₀H₁₀BrClO₂ |

| Molecular Weight | 277.54 g/mol |

| SMILES | CC(C)c1cc(C(=O)O)c(Cl)cc1Br |

This table provides key identifiers and properties of this compound.

The study of benzoic acid and its derivatives dates back to the 16th century. smolecule.comsavemyexams.comlibretexts.org The industrial synthesis of benzoic acid began in the 19th century, and since then, a vast number of its derivatives have been synthesized and studied. smolecule.comsavemyexams.comlibretexts.org Halogenated benzoic acids, in particular, have a rich history in organic chemistry. The introduction of halogen atoms to the benzene ring can significantly alter the electronic properties and reactivity of the molecule, as well as impart useful biological activities.

Early research into halogenated organic compounds was often driven by the desire to understand the principles of electrophilic aromatic substitution and the directing effects of different functional groups. The development of halogenated compounds gained significant momentum in the 20th century with the discovery of their applications in various fields, including pharmaceuticals and materials science. For instance, the introduction of halogenated anesthetics in the 1950s revolutionized surgical procedures. nih.gov

The synthesis of polysubstituted benzoic acids has evolved from classical methods, which often involved harsh conditions and resulted in mixtures of isomers, to more sophisticated and selective modern synthetic strategies. These advancements include the use of transition-metal-catalyzed cross-coupling reactions and improved electrophilic substitution methods that allow for precise control over the substitution pattern on the aromatic ring. While specific historical research on this compound is not extensively documented in readily available literature, its existence is a testament to the progress in synthetic organic chemistry that allows for the creation of such intricately substituted molecules.

The academic significance of this compound primarily lies in its potential as a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the carboxylic acid group and the halogen atoms—allows for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or other functional groups, while the halogen atoms can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This makes the compound a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Halogenated benzoic acids and their derivatives are known to exhibit a range of biological activities, and there is ongoing research into their potential as therapeutic agents. For example, some halogenated compounds have shown antibacterial and antibiofilm activity. While the specific biological properties of this compound have not been extensively reported in peer-reviewed literature, its structure suggests that it could be a candidate for such investigations.

A significant research gap exists in the scientific literature regarding this compound. There is a lack of published studies detailing its specific synthesis, comprehensive spectroscopic characterization (such as detailed NMR and IR data), and evaluation of its biological activities. Furthermore, its potential applications as a precursor for novel materials or pharmaceuticals remain largely unexplored. Future research could focus on developing efficient and scalable synthetic routes to this compound, thoroughly characterizing its physicochemical properties, and investigating its potential in areas such as drug discovery and materials science. The exploration of its use as a molecular probe or a bioisostere in medicinal chemistry could also be a fruitful area of investigation. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-5(2)6-3-7(10(13)14)9(12)8(11)4-6/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWODOZVYFBXELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Chloro 5 Isopropylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for Substituted Benzoic Acids

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comresearchgate.net For a polysubstituted benzene (B151609) derivative like 3-Bromo-2-chloro-5-isopropylbenzoic acid, the primary disconnections involve the carbon-halogen, carbon-carbon (isopropyl), and carbon-carboxyl bonds. The order of these disconnections is critical and is dictated by the directing effects of the substituents on the aromatic ring.

A logical retrosynthetic pathway for this compound would consider the following disconnections:

Carboxylic Acid Group (C-COOH): This group can be introduced via functional group interconversion (FGI), such as the oxidation of a methyl group or a formyl group. Another key method is the carboxylation of an organometallic intermediate, like a Grignard or organolithium reagent, which would be formed from a corresponding aryl halide. This disconnection leads to a tri-substituted halobenzene.

Halogen Atoms (C-Br and C-Cl): The bromine and chlorine atoms are introduced through electrophilic aromatic substitution (SEAr). Their positions relative to each other and the isopropyl group are crucial. The isopropyl group is an ortho, para-director, while the carboxylic acid is a meta-director. The order of halogenation steps must be carefully planned to achieve the desired 1,2,3,5-substitution pattern. youtube.com

Isopropyl Group (C-C): This alkyl group can be introduced via Friedel-Crafts alkylation. youtube.commasterorganicchemistry.com Disconnecting this group typically leads back to a simpler substituted or unsubstituted benzene ring.

A plausible retrosynthetic scheme, as illustrated in Figure 1, would start by disconnecting the carboxylic acid via a Grignard carboxylation, leading to 1,5-dibromo-2-chloro-3-isopropylbenzene. However, a more strategic approach would be to install the carboxyl group earlier or to use a precursor like toluene. A highly practical starting material for this synthesis is cumene (B47948) (isopropylbenzene), due to the directing effects of the isopropyl group.

Figure 1: Simplified Retrosynthetic Analysis

Development of Novel Synthetic Routes and Reaction Conditions

The forward synthesis of this compound from simple precursors requires precise control over reaction conditions to ensure high regioselectivity and yield.

Regioselective Bromination and Chlorination Strategies on Aromatic Rings

The introduction of bromine and chlorine atoms onto the aromatic ring is a cornerstone of this synthesis. The directing effects of the substituents already present on the ring govern the position of the incoming electrophile.

Starting from Isopropylbenzene (Cumene): The isopropyl group is an activating, ortho, para-director.

Chlorination: Chlorination of cumene with Cl₂ and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) would yield a mixture of ortho- and para-chlorocumene. youtube.com Separation of the desired para-isomer (4-chlorocumene) is a critical step.

Bromination: Subsequent bromination of 4-chlorocumene would be directed by both the isopropyl group and the chlorine atom. Both are ortho, para-directors. The bromine would add to a position that is ortho to both groups, leading to 2-bromo-4-chlorocumene. Achieving the desired 3-bromo-2-chloro substitution pattern from a different starting point or through more advanced methods is necessary.

Advanced halogenation methods offer superior regioselectivity. The use of N-halosuccinimides (NCS for chlorination, NBS for bromination) in solvents like hexafluoroisopropanol (HFIP) has been shown to provide excellent yields and regioselectivity for a variety of arenes. nih.govresearchgate.net For instance, palladium-catalyzed C-H functionalization using N-halosuccinimides can achieve regioselective halogenation directed by a functional group already on the ring. rsc.org

Methodological Advancements for Introducing and Modifying the Isopropyl Moiety

The isopropyl group is a common substituent in organic synthesis. fiveable.me The most common method for its introduction onto an aromatic ring is the Friedel-Crafts alkylation.

Friedel-Crafts Alkylation: This reaction involves treating an aromatic compound like benzene with an isopropyl halide (e.g., 2-chloropropane) or propene in the presence of a strong Lewis acid catalyst such as AlCl₃. youtube.com While effective, this method can sometimes suffer from issues like polyalkylation and carbocation rearrangements, although the secondary isopropyl cation is relatively stable.

A potential synthetic sequence could start with a pre-functionalized benzene ring, such as 3,5-dibromobenzoic acid, followed by the introduction of the other substituents. However, Friedel-Crafts reactions are generally ineffective on strongly deactivated rings (e.g., those bearing a -COOH or -NO₂ group). masterorganicchemistry.com Therefore, the isopropyl group is typically introduced early in the synthetic sequence.

Carboxylic Acid Functionalization in Polyhalogenated Aromatic Systems

Introducing a carboxylic acid group onto a sterically hindered and electronically deactivated polyhalogenated aromatic ring presents a significant challenge. Several methods can be employed:

Oxidation of an Alkyl Group: A common strategy involves the oxidation of a methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com This would require starting with a cymene derivative (isopropyltoluene).

Grignard Carboxylation: This classic method involves forming a Grignard reagent from an aryl bromide and reacting it with carbon dioxide (CO₂), followed by acidic workup. This is a reliable method, provided the Grignard reagent can be formed successfully in the presence of other halogens.

Direct C–H Carboxylation: Modern methods have emerged for the direct carboxylation of aromatic C–H bonds using CO₂. nih.govresearchgate.net These reactions can be mediated by strong bases or transition-metal catalysts. nih.govchemistryviews.org For example, systems using cesium carbonate (Cs₂CO₃) or a combination of bases like LiOtBu and CsF have been developed to carboxylate a range of functionalized arenes. chemistryviews.org This approach avoids the need to first install a halogen for conversion to an organometallic reagent.

Optimization of Reaction Parameters and Yield Enhancement in Laboratory and Scaled-Up Syntheses

Optimizing reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing yield and purity, especially in multi-step syntheses and industrial scale-up.

For the synthesis of halogenated benzoic acids, several patents describe optimized conditions. For example, the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid can be achieved with high yield (85%) using N-bromosuccinimide in a sulfuric acid system, with a catalyst like sodium sulfide (B99878) to inhibit the formation of unwanted isomers. google.com The reaction temperature is typically maintained between 10-50 °C. google.com Another approach involves the hydrolysis of a benzotrichloride (B165768) precursor, which can yield the final product in over 95% yield. google.com

Catalytic Approaches and Mechanistic Studies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions.

Lewis Acid Catalysis: In halogenation and Friedel-Crafts reactions, Lewis acids like AlCl₃ or FeBr₃ are essential. They function by polarizing the halogen-halogen bond (in X₂) or the carbon-halogen bond (in RX), generating a more potent electrophile that can attack the aromatic ring. youtube.com The mechanism involves the formation of a sigma complex (arenium ion), which then loses a proton to restore aromaticity. khanacademy.org

Transition-Metal Catalysis: Palladium-catalyzed reactions are particularly valuable for C-H activation and functionalization. rsc.org These methods can offer regioselectivity that is complementary to classical electrophilic substitutions.

Acid Catalysis in Carboxylation: Studies on COF-300 synthesis have shown that carboxylic acid catalysts not only facilitate imine condensation but also act as colloid stabilizing agents through acid-base interactions. semanticscholar.org While not directly a synthesis of the target molecule, this research highlights the dual role catalysts can play. Mechanistic investigations into the carboxylation of aromatic compounds show that the process can proceed through various pathways, including ionic and free-radical mechanisms, depending on the reaction conditions. unt.edu

The table below summarizes various catalytic systems used in key reactions relevant to the synthesis of substituted benzoic acids.

Table 1: Catalytic Systems for Key Synthetic Transformations

| Transformation | Catalyst System | Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Bromination | NBS/H₂SO₄ with Sodium Sulfide | 2-chlorobenzoic acid, NBS | High yield (85%), high purity (>99.5%), inhibits isomer formation | google.com |

| Bromination | AlCl₃ | Salicylic acid, Tetrabutylammonium bromide/O₂ | Novel route, suitable for industrial production | google.com |

| Chlorination | Hexacarbonylmolybdenum | 2-hydroxy-5-bromobenzoic acid, CCl₄ | High yield and purity | google.com |

| Halogenation | Palladium(II) Acetate | N-halosuccinimide | Microwave-assisted, rapid, regioselective C-H functionalization | rsc.org |

| Carboxylation | LiOtBu / CsF / 18-crown-6 | Functionalized arenes, CO₂ | Tolerates a wide range of functional groups, direct C-H carboxylation | chemistryviews.org |

Solvent Effects, Temperature Control, and Reaction Kinetics Analysis

The synthesis of halogenated benzoic acids is significantly influenced by the choice of solvent and reaction temperature. These parameters directly affect reaction rates, yields, and the regioselectivity of the halogenation process.

Solvent Effects: The selection of a solvent is critical in electrophilic aromatic substitution reactions. The solvent's polarity can influence the solubility of the aromatic substrate and the halogenating agent, as well as stabilize charged intermediates like the arenium ion (sigma complex), which is formed during the reaction. purechemistry.orgwikipedia.org For instance, polar solvents such as acetic acid or acetonitrile (B52724) can facilitate the heterolysis of the halogenating agent (e.g., N-bromosuccinimide), promoting the generation of the electrophilic bromine species required for substitution. reddit.com Conversely, nonpolar solvents like hexanes or carbon tetrachloride are often used in radical halogenations but are less ideal for electrophilic aromatic substitution. reddit.comresearchgate.net The choice of solvent can also impact the reaction's safety and environmental footprint. acsgcipr.org

Temperature Control: Temperature is a crucial variable that must be carefully controlled. While higher temperatures generally increase the reaction rate, they can also lead to a decrease in selectivity and the formation of unwanted byproducts, such as polyhalogenated species or isomers. rsc.org For many electrophilic brominations, maintaining a specific temperature range, sometimes as low as 0-10°C, is essential to maximize the yield of the desired isomer and minimize side reactions. google.com The rate-determining step in electrophilic aromatic substitution is the initial attack of the electrophile on the aromatic ring, a step that is highly sensitive to thermal conditions. masterorganicchemistry.com

Table 1: Influence of Reaction Parameters on the Synthesis of Halogenated Aromatic Acids

| Parameter | Effect on Reaction | Example Solvents/Conditions | Rationale |

|---|---|---|---|

| Solvent Polarity | Influences reactant solubility and intermediate stability. | Acetic Acid, Acetonitrile (Polar) reddit.comsciencemadness.org; Dichloromethane (Moderately Polar) | Polar solvents can stabilize the charged arenium ion intermediate, facilitating the reaction. wikipedia.org |

| Temperature | Affects reaction rate and product selectivity. | 10-50°C for selective bromination. google.com | Higher temperatures increase rate but may reduce selectivity, leading to isomer formation. rsc.org |

| Catalyst | Increases the electrophilicity of the halogenating agent. | FeBr₃, AlCl₃ (Lewis Acids) wikipedia.orgorganicchemistrytutor.com | Lewis acids form a highly electrophilic complex with the halogen, which is necessary for reaction with deactivated rings. wikipedia.org |

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves designing reactions that are efficient, use safer materials, and generate less waste. longdom.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. taylorfrancis.com Traditional electrophilic aromatic halogenations often suffer from poor atom economy. For example, using stoichiometric amounts of a halogenating reagent like N-bromosuccinimide (NBS) generates a stoichiometric amount of succinimide (B58015) as a byproduct, which must be separated and disposed of. rsc.org

To improve atom economy, modern approaches focus on catalytic methods. Oxidative halogenation, for instance, can use catalytic amounts of a transition metal complex with a simple halide salt (e.g., KBr) and a "green" oxidant like hydrogen peroxide. In such systems, the only byproduct is water, leading to a significantly higher atom economy and less waste. rsc.org Minimizing the use of excess reagents and avoiding materials that are persistent or bio-accumulative are also key considerations for waste reduction. acsgcipr.org

The selection of solvents and reagents is another critical aspect of sustainable synthesis.

Benign Solvents: Historically, halogenated solvents like carbon tetrachloride and chloroform (B151607) were common in organic synthesis. researchgate.net However, due to their toxicity and environmental harm, there is a strong drive to replace them with more benign alternatives. Acetonitrile and acetic acid are considered greener options for electrophilic brominations. reddit.comsciencemadness.org In some cases, solvent-free reactions are possible, where the reactants themselves act as the medium, drastically reducing solvent waste. researchgate.net Water is also explored as a solvent, particularly for reactions involving highly activated aromatic rings. researchgate.net

Benign Reagents: Replacing hazardous reagents is equally important. Elemental bromine (Br₂) is highly toxic and corrosive. rsc.org Safer alternatives include N-halosuccinimides like NBS, although they have lower atom economy. rsc.org A greener approach is the in situ generation of molecular bromine from less hazardous sources like a mixture of sodium bromide (NaBr) and a mild solid oxidizing agent, which avoids handling liquid bromine directly. researchgate.net The use of halide salts with clean oxidants like H₂O₂ represents a significant advancement in developing safer and more sustainable halogenation protocols. rsc.org

Table 2: Comparison of Traditional vs. Green Reagents and Solvents

| Component | Traditional Approach | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS); In situ generation from NaBr + Oxidant | Reduced handling of toxic/corrosive Br₂. rsc.orgresearchgate.net |

| Solvent | Carbon Tetrachloride (CCl₄), Chloroform | Acetic Acid, Acetonitrile, Water, Solvent-free conditions | Lower toxicity, reduced environmental impact, simplified waste management. reddit.comresearchgate.netresearchgate.net |

| Oxidant | Stoichiometric metal-based oxidants | Hydrogen Peroxide (H₂O₂), Oxygen (O₂) | Produces water as the only byproduct, improving atom economy and sustainability. rsc.org |

Analysis of Impurity Profiles and Strategies for Purity Enhancement in Synthetic Pathways

Achieving high purity is essential, particularly in the synthesis of pharmaceutical intermediates. The primary impurities in the synthesis of this compound are typically positional isomers formed during the bromination step.

Analysis of Impurity Profiles: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. wikipedia.org In the bromination of 2-chloro-5-isopropylbenzoic acid, the main byproduct is likely to be 4-bromo-2-chlorobenzoic acid or other isomers resulting from substitution at different positions. google.com The precise ratio of these isomers depends on the reaction conditions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for identifying and quantifying these impurities, providing a detailed profile of the crude product. google.com For example, in the synthesis of the related 5-bromo-2-chlorobenzoic acid, the 4-bromo isomer is a known impurity. google.com

Strategies for Purity Enhancement:

Reaction Control: Careful control of reaction temperature and the choice of brominating agent and catalyst can maximize the formation of the desired product and suppress side reactions. google.comnih.gov For example, certain catalysts can inhibit the formation of specific isomers. google.com

Recrystallization: Recrystallization is the most common and effective method for purifying solid organic compounds like substituted benzoic acids. google.comresearchgate.net The choice of solvent is critical; the desired compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures, while the impurities should either remain in solution or be insoluble in the hot solvent. researchgate.net For halogenated benzoic acids, solvents such as ethanol (B145695), methanol, acetic acid, or aqueous mixtures of these are often effective. google.com Multiple recrystallization steps may be necessary to achieve very high purity. nist.gov

Acid-Base Extraction: The acidic nature of the carboxylic group allows for purification through extraction. The crude product can be dissolved in an aqueous base (like sodium hydroxide), and non-acidic impurities can be removed with an organic solvent. The pure acid is then precipitated by adding a strong acid (like HCl) and collected by filtration. scribd.com

Table 3: Potential Impurities and Corresponding Purification Strategies

| Potential Impurity | Origin | Analytical Detection | Purification Method |

|---|---|---|---|

| Positional Isomers (e.g., 4-Bromo-2-chloro-5-isopropylbenzoic acid) | Non-selective electrophilic substitution during bromination step. google.com | HPLC, GC-MS, NMR Spectroscopy | Recrystallization from a suitable solvent (e.g., aqueous ethanol). google.com |

| Polyhalogenated Byproducts | Over-reaction due to harsh conditions or excess halogenating agent. uci.edu | HPLC, Mass Spectrometry | Recrystallization, Column Chromatography. |

| Unreacted Starting Material (e.g., 2-chloro-5-isopropylbenzoic acid) | Incomplete reaction. | HPLC, TLC | Recrystallization, Acid-base extraction. scribd.com |

| Reagent Residues (e.g., Succinimide from NBS) | Byproduct from the halogenating agent. rsc.org | NMR Spectroscopy, HPLC | Washing, Recrystallization. |

High Resolution Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-bromo-2-chloro-5-isopropylbenzoic acid, a combination of one-dimensional and multidimensional NMR experiments would provide a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, as well as insights into its conformational preferences.

Multidimensional NMR Techniques for Complete Structural Assignment

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound would be achieved using a suite of multidimensional NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the acidic proton of the carboxylic acid. The two aromatic protons would appear as doublets due to ortho-coupling. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two equivalent CH₃ groups. The carboxylic acid proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. This includes six aromatic carbons, the carboxyl carbon, and the two carbons of the isopropyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, chloro, isopropyl, and carboxyl substituents.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be crucial in establishing the connectivity between protons. It would show a correlation between the two aromatic protons and between the isopropyl methine proton and the isopropyl methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for confirming the substitution pattern on the aromatic ring by observing correlations from the aromatic and isopropyl protons to the various aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | 10.0 - 13.0 | - |

| Aromatic H-4 | 7.5 - 7.8 | 125 - 130 |

| Aromatic H-6 | 7.8 - 8.1 | 130 - 135 |

| Isopropyl CH | 3.0 - 3.5 | 30 - 35 |

| Isopropyl CH₃ | 1.2 - 1.4 | 20 - 25 |

| Carboxylic Acid C | - | 165 - 170 |

| Aromatic C-1 | - | 130 - 135 |

| Aromatic C-2 | - | 135 - 140 |

| Aromatic C-3 | - | 115 - 120 |

| Aromatic C-5 | - | 145 - 150 |

Conformational Analysis and Rotational Isomerism via NMR

The presence of bulky ortho-substituents (bromo and carboxylic acid groups) can lead to restricted rotation around the C-C bond connecting the carboxylic acid to the aromatic ring. Variable temperature (VT) NMR studies could provide information on the energy barrier for this rotation. At low temperatures, it might be possible to observe distinct signals for different rotational isomers (rotamers). Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could also provide through-space correlations that would help to elucidate the preferred conformation of the carboxylic acid group relative to the plane of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) and Theoretical Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. For this compound (C₁₀H₁₀BrClO₂), the expected exact mass can be calculated. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both bromine and chlorine atoms.

The fragmentation pattern in the mass spectrum, typically obtained via techniques like electron ionization (EI) or electrospray ionization (ESI), would offer further structural confirmation. The fragmentation of benzoic acids often proceeds through initial loss of water, followed by the loss of carbon monoxide. For this specific molecule, cleavage of the isopropyl group is also a likely fragmentation pathway.

Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound Predicted data based on the fragmentation patterns of similar halogenated benzoic acids.

| Ion | Predicted m/z | Description |

| [M]⁺ | 291.96 | Molecular Ion |

| [M-H₂O]⁺ | 273.95 | Loss of water from the carboxylic acid |

| [M-CO]⁺ | 263.96 | Loss of carbon monoxide |

| [M-C₃H₇]⁺ | 248.92 | Loss of the isopropyl group |

| [M-Br]⁺ | 212.03 | Loss of the bromine atom |

| [M-Cl]⁺ | 257.00 | Loss of the chlorine atom |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Molecular Fingerprinting and Group Frequencies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" for the compound and allow for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer. A strong absorption for the C=O stretch of the carboxylic acid would be observed around 1700 cm⁻¹. The C-H stretching vibrations of the aromatic and isopropyl groups would appear around 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be observable.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound Predicted data based on typical group frequencies for organic molecules. docbrown.info

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680-1720 | 1680-1720 |

| Aromatic | C-H stretch | 3000-3100 | 3000-3100 |

| Aromatic | C=C stretch | 1450-1600 | 1450-1600 |

| Isopropyl | C-H stretch | 2850-2970 | 2850-2970 |

| Halogen | C-Cl stretch | 600-800 | 600-800 |

| Halogen | C-Br stretch | 500-600 | 500-600 |

X-ray Crystallography and Solid-State Structural Determination

Crystal Packing Features and Intermolecular Interactions

In the solid state, substituted benzoic acids typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.netnih.gov It is highly probable that this compound would also exhibit this hydrogen-bonding motif.

Beyond the primary hydrogen bonding, the crystal packing would be influenced by other weaker intermolecular interactions. These could include:

Halogen Bonding: The bromine and chlorine atoms, as electrophilic halogen bond donors, could interact with nucleophilic sites on adjacent molecules, such as the carbonyl oxygen.

van der Waals Forces: Dispersion forces involving the isopropyl groups and the halogen atoms would also play a significant role in the crystal packing.

The interplay of these various intermolecular forces would dictate the final crystal structure and influence the macroscopic properties of the solid material.

Polymorphism and Crystallization Engineering Studies

A comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of specific research focused on the polymorphism and crystallization engineering of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical and chemical properties. These properties include solubility, melting point, stability, and bioavailability, which are crucial for the development of various applications.

Similarly, crystallization engineering, which involves the controlled design and synthesis of crystalline materials with desired properties, appears to be an area that has not been extensively reported for this specific compound. Research in this field typically involves a detailed investigation of crystallization conditions, such as solvent effects, temperature, and the presence of impurities or additives, to selectively produce a particular polymorphic form.

While the search results provided information on the synthesis and crystal structure of related benzoic acid derivatives, such as 3-bromo-2-hydroxybenzoic acid and 5-bromo-2-chlorobenzoic acid, this information is not directly applicable to the polymorphic behavior of this compound. nih.govgoogle.com The substitution pattern and the presence of the isopropyl group on the benzene (B151609) ring would significantly influence the intermolecular interactions and crystal packing, making direct comparisons with other derivatives speculative.

Therefore, without dedicated experimental studies on this compound, no definitive data on its potential polymorphic forms or optimized crystallization processes can be presented. The following table lists the chemical compounds that were identified during the literature search.

Computational and Theoretical Investigations of 3 Bromo 2 Chloro 5 Isopropylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. By solving approximations of the Schrödinger equation, we can determine electron distribution and energy levels, which are key to predicting chemical behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 3-bromo-2-chloro-5-isopropylbenzoic acid would focus on its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT calculations can determine the distribution of electron density and partial atomic charges (e.g., using Natural Bond Orbital analysis). In this molecule, the electronegative bromine, chlorine, and oxygen atoms would withdraw electron density, creating regions of positive and negative charge that dictate intermolecular interactions and reactivity. The isopropyl group, being an electron-donating group, would have the opposite effect on the aromatic ring.

Table 4.1.1: Predicted Molecular Orbital Properties This table represents hypothetical data from a standard DFT calculation (e.g., B3LYP/6-31G) for illustrative purposes.*

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy required to remove an electron. Localized primarily on the aromatic ring. |

| LUMO Energy | -1.5 eV | Indicates the energy released when an electron is accepted. Localized on the ring and carboxylic acid group. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP would show:

Negative Potential (Red/Yellow): Regions rich in electrons, primarily around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the halogen atoms. These are sites attractive to electrophiles.

Positive Potential (Blue): Regions deficient in electrons, most notably the hydrogen atom of the hydroxyl group in the carboxylic acid. This site is a strong hydrogen bond donor.

Neutral Potential (Green): Regions with balanced charge, such as the hydrocarbon isopropyl group.

This map provides a clear, intuitive picture of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors.

Conformational Analysis and Energy Landscape Mapping

The presence of the isopropyl and carboxylic acid groups introduces rotational freedom, leading to different spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The primary sources of conformational flexibility are the rotation around the C-C bond connecting the isopropyl group to the ring and the C-C bond connecting the carboxylic acid group to the ring. A potential energy surface scan, where the energy is calculated at systematic increments of these rotation angles (dihedral angles), would reveal the global and local energy minima. The most stable conformer would likely minimize steric hindrance between the bulky ortho-substituents (chlorine and carboxylic acid) and adjacent groups. For instance, the carboxylic acid's carbonyl group would likely orient away from the bulky chlorine atom.

Molecular Modeling of Reaction Mechanisms and Transition States in Synthetic Transformations

Computational modeling can be employed to study the mechanisms of reactions involving this compound. For example, in an esterification reaction of the carboxylic acid, modeling can map the entire reaction coordinate. This involves identifying the structures and energies of the reactants, intermediates, transition states, and products. The highest energy point on this path, the transition state, determines the reaction's activation energy and, consequently, its rate. Such studies provide atomic-level detail that is often impossible to observe experimentally.

Computational Approaches to Regioselectivity in Aromatic Substitution

The existing substituents on the benzene (B151609) ring heavily influence the position of any further electrophilic aromatic substitution. Computational methods can predict this regioselectivity. The chlorine and bromine atoms are deactivating but ortho-, para-directing, while the isopropyl group is activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing.

To predict the outcome of a reaction like nitration, one could model the intermediate Wheland complexes (arenium ions) for substitution at the available positions on the ring. By calculating the relative energies of these intermediates, the most stable intermediate corresponds to the major reaction product. For this molecule, the directing effects are complex and conflicting, making computational analysis essential for a reliable prediction.

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Transformations and Properties

While specific AI models trained on this compound are unlikely to exist, general-purpose machine learning (ML) models are increasingly used in chemistry. These models are trained on vast datasets of known reactions and molecular properties.

An ML model could be used to:

Predict Properties: Estimate physicochemical properties like solubility, boiling point, or partition coefficient based on the molecular structure.

Predict Reaction Outcomes: Suggest potential products for a given set of reactants and conditions, including predicting the regioselectivity of aromatic substitution.

Retrosynthesis: Propose a synthetic pathway to create the target molecule from simpler, commercially available starting materials.

Chemical Transformations and Synthetic Utility As a Versatile Building Block in Academic Organic Synthesis

Derivatization of the Carboxylic Acid Functionality for Novel Scaffold Synthesis

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide array of compounds through well-established and novel synthetic methodologies.

Esterification, Amide Formation, and Anhydride Generation

The carboxylic acid moiety of 3-bromo-2-chloro-5-isopropylbenzoic acid can be readily converted into esters, amides, and anhydrides, which are fundamental transformations in organic synthesis for creating diverse molecular frameworks.

Esterification is a common transformation, and for substituted benzoic acids, various methods can be employed. A standard procedure involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of the structurally related 4-bromo-2-chlorobenzoic acid has been successfully achieved by bubbling dry hydrogen chloride gas through a solution of the acid in methanol, leading to the corresponding methyl ester in high yield. nih.gov This method is applicable to this compound to generate its corresponding esters.

Amide formation from carboxylic acids is one of the most frequently performed reactions in medicinal chemistry. Modern coupling reagents facilitate this transformation under mild conditions. One effective method involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618), which can convert a range of benzoic acids into their corresponding amides using primary or secondary amines at room temperature with good to excellent yields. nih.govmdpi.com Another approach utilizes isothiocyanates in the presence of a copper catalyst to form a reactive carbodiimide (B86325) intermediate in situ, which then couples with the carboxylic acid to form the amide. rsc.org This method has shown broad compatibility with various halogenated and substituted benzoic acids. rsc.org

Anhydride generation offers another route for activating the carboxylic acid. Symmetrical anhydrides can be synthesized from activated amides, such as N-benzoylsaccharins, which react with water in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.org This method is tolerant of halide substituents on the benzoic acid ring. wikipedia.org Alternatively, anhydrides can be formed by reacting carboxylic acids with activating agents like oxalyl chloride in the presence of triphenylphosphine oxide. nih.gov This method has been shown to be effective for various aromatic carboxylic acids. nih.gov

Table 1: Derivatization of the Carboxylic Acid Functionality

| Transformation | Reagents and Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| Esterification | Methanol, Dry HCl (gas), Room Temp | Methyl Ester | 94% | nih.gov |

| Amide Formation | Benzylamine, PPh₃, N-Chlorophthalimide, Toluene, Room Temp | N-Benzylamide | 83% | nih.govmdpi.com |

| Amide Formation | p-Bromoaniline, Phenyl isothiocyanate, CuCl₂, DMAP, DMF, Room Temp | N-(p-bromophenyl)amide | 58% | rsc.org |

| Anhydride Formation | H₂O, DABCO (from N-benzoyl saccharin) | Symmetrical Anhydride | Moderate to High | wikipedia.org |

| Anhydride Formation | Oxalyl chloride, Triphenylphosphine oxide | Symmetrical Anhydride | High | nih.gov |

Reductions to Alcohol and Aldehyde Derivatives, and Subsequent Functionalization

The reduction of the carboxylic acid group provides access to the corresponding benzyl (B1604629) alcohol and benzaldehyde (B42025) derivatives, which are valuable intermediates for further synthetic modifications.

Reduction to Benzyl Alcohol: The full reduction of benzoic acids to benzyl alcohols requires potent reducing agents due to the stability of the carboxylic acid group. Lithium aluminum hydride (LiAlH₄) is a classic reagent for this transformation, effectively reducing benzoic acid to benzyl alcohol. google.comnih.gov Catalytic hydrogenation presents a milder alternative. For example, the hydrogenation of benzoic acid over a Pt/SnO₂ catalyst at 190°C and 30 bar H₂ has been shown to produce benzyl alcohol with excellent selectivity (97%). organic-chemistry.org

Selective Reduction to Benzaldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation that requires carefully chosen reagents to avoid over-reduction to the alcohol. One successful strategy involves the catalytic hydrosilylation of the carboxylic acid, followed by hydrolysis. Using tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst with a bulky silane (B1218182) like triphenylsilane (B1312308) (Ph₃SiH) allows for the quantitative conversion of substituted benzoic acids, including 4-bromo- and 4-chlorobenzoic acid, to the corresponding disilyl acetals, which can then be hydrolyzed to the aldehydes in good yields. nih.gov Nickel-catalyzed reductions using dimethyl dicarbonate (B1257347) as an activator and a silane reductant also provide a selective method for this conversion. rsc.org

Subsequent Functionalization: The resulting benzyl alcohol and benzaldehyde derivatives of this compound can undergo a wide range of further functionalization reactions. Benzyl alcohols can be subjected to Cα–H functionalization; for instance, thiobenzoic acid-catalyzed Cα–H alkylation with α-ketoacid derivatives has been demonstrated for various benzyl alcohols. google.com Benzaldehydes can undergo diverse ortho-C(sp²)-H functionalization reactions using transient directing groups, including chlorination, bromination, and amidation, significantly expanding their synthetic utility. epo.org Furthermore, the aldehyde can be converted back to a benzoic acid through oxidation, for example, using potassium permanganate (B83412). nih.gov

Table 2: Reduction of the Carboxylic Acid Functionality

| Transformation | Reagents and Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| Reduction to Alcohol | LiAlH₄, Ether | Benzyl Alcohol | High | google.comnih.gov |

| Reduction to Alcohol | H₂, Pt/SnO₂, 190°C, 30 bar | Benzyl Alcohol | 97% | organic-chemistry.org |

| Reduction to Aldehyde | Ph₃SiH, B(C₆F₅)₃ (cat.), then acidic workup | Benzaldehyde | 68-87% | nih.gov |

| Reduction to Aldehyde | Silane, Ni(OAc)₂, Dimethyl dicarbonate | Benzaldehyde | Good | rsc.org |

Reactions at Halogen Substituents: Advanced Cross-Coupling and Substitution Chemistry

The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for selective transformations, particularly through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The differential reactivity of C-Br and C-Cl bonds is a cornerstone of selective cross-coupling strategies. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds between aryl halides and organoboron compounds. mdpi.com For dihalogenated substrates, selective coupling at the more reactive C-Br bond can be achieved under carefully controlled conditions. nih.gov For example, using a catalyst system of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand like PCy₃·HBF₄ allows for the highly selective coupling of arylboronic acids at the C(sp²)-Br bond of chloromethyl bromobenzenes. nih.gov This selectivity is based on the faster oxidative addition of palladium to the C-Br bond compared to the C-Cl bond. researchgate.net

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond allows for selective reactions at this position. The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The reaction can be performed under mild conditions and is a staple for introducing alkynyl moieties. organic-chemistry.org In the context of this compound, selective Sonogashira coupling at the C-3 bromine position would be the expected outcome under standard conditions, leaving the C-2 chlorine atom available for subsequent transformations. nih.govresearchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Key Feature | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Selective coupling at C-Br over C-Cl | nih.govresearchgate.net |

| Heck | Alkene | Pd(OAc)₂, dppp, TBABr | Formation of substituted alkenes | wikipedia.orgnih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Selective alkynylation at C-Br | organic-chemistry.orgnih.govresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Investigations on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the halogen substituents with various nucleophiles. The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring.

The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate (Meisenheimer complex) and facilitate the reaction. libretexts.orgwikipedia.org In this compound, the carboxylic acid group (especially in its deprotonated, carboxylate form) and the halogens themselves are electron-withdrawing, which can activate the ring for nucleophilic attack.

Interestingly, research on the copper-catalyzed amination of 5-bromo-2-chlorobenzoic acid with anilines showed high regio- and chemoselectivity, with the amination occurring exclusively at the C-2 position, displacing the chlorine atom. nih.gov This high selectivity is attributed to the accelerating effect of the ortho-carboxylate group, which likely coordinates to the copper catalyst and directs the nucleophilic attack to the adjacent position. This suggests that under certain conditions, the C-Cl bond can be selectively targeted over the C-Br bond, contrary to the general reactivity trend in palladium catalysis. This highlights the importance of the reaction type and catalytic system in determining the regiochemical outcome.

Table 4: Nucleophilic Aromatic Substitution

| Reaction Type | Nucleophile | Catalyst System | Regioselectivity | Yield | Reference(s) |

|---|---|---|---|---|---|

| Amination | 4-Methoxyaniline | CuI, K₂CO₃ | Selective at C-2 (Cl displacement) | 85% | nih.gov |

Functionalization and Modification of the Isopropyl Group for Structural Diversification

Direct functionalization of the isopropyl group offers a powerful strategy for structural diversification, though it presents a greater synthetic challenge compared to reactions at the other functional groups.

The most common transformation of an isopropyl group on an aromatic ring is its oxidation. The benzylic C-H bond of the isopropyl group is the most reactive site. The cumene (B47948) process, used industrially to produce phenol (B47542) and acetone, involves the oxidation of the isopropyl group of cumene (isopropylbenzene) to form a hydroperoxide intermediate. vedantu.com This hydroperoxide can then be rearranged under acidic conditions. vedantu.com Another approach involves the direct oxidation of the isopropyl group to a 2-hydroxy-2-propyl group using molecular oxygen in the presence of an aqueous alkali solution. google.comepo.org

More advanced C-H functionalization methods provide pathways to introduce other functionalities. Benzylic C-H bonds can be esterified using copper catalysts and peroxide-based oxidants. nih.gov Furthermore, rhodium-catalyzed reactions have been developed for the enantioselective intermolecular functionalization of benzylic sp³ C-H bonds using N-sulfonyl-1,2,3-triazoles, which can introduce new C-N bonds. nih.gov These methods could potentially be applied to the isopropyl group of this compound to create a range of new derivatives with diverse stereochemical and functional properties. Additionally, methods for the para-C(sp²)-H functionalization of alkyl benzene (B151609) derivatives have been developed using cooperative gold and chiral phosphoric acid catalysis, suggesting possibilities for functionalizing the aromatic ring itself, directed by the alkyl group. nih.gov

Table 5: Functionalization of the Isopropyl Group

| Transformation | Reagents and Conditions | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Oxidation | O₂, aq. NaOH/KOH | 2-Hydroxy-2-propyl derivative | Direct oxidation of the isopropyl group | google.comepo.org |

| Oxidation (Cumene Process) | Air (O₂), then H⁺ | Hydroperoxide intermediate, rearranges | Industrial process for phenol/acetone | vedantu.com |

| C-H Esterification | tert-Butyl peroxybenzoate, Cu(I) catalyst, light | Benzylic ester | Radical-relay C(sp³)–H functionalization | nih.gov |

| C-H Amination | N-Sulfonyl-1,2,3-triazole, Rh₂(S-NTTL)₄ | Benzylic amine derivative | Enantioselective C-H insertion | nih.gov |

Strategic Incorporation into Complex Polyaromatic and Heterocyclic Frameworks for Method Development

The strategic utilization of polysubstituted aromatic compounds as foundational scaffolds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The compound this compound, with its distinct pattern of substitution, presents a unique array of reactive sites that can be selectively addressed to build elaborate polyaromatic and heterocyclic systems. The interplay of the bromo, chloro, isopropyl, and carboxylic acid functionalities offers a rich platform for methodological exploration in the assembly of novel, high-value chemical entities.

The inherent reactivity differences between the bromine and chlorine atoms on the aromatic ring are of particular synthetic interest. The carbon-bromine bond is generally more susceptible to oxidative addition with transition metal catalysts, such as palladium or copper, than the more robust carbon-chlorine bond. This differential reactivity allows for selective functionalization at the 3-position via a variety of cross-coupling reactions. For instance, Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig amination reactions could be envisioned to proceed selectively at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the controlled, stepwise construction of complex polycyclic aromatic hydrocarbons (PAHs). nih.govuzh.ch

The carboxylic acid group at the 1-position serves as a versatile handle for a different set of transformations. It can be converted into a range of other functional groups, such as esters, amides, or acyl chlorides, which can then participate in various cyclization reactions. For example, conversion to an acyl chloride followed by an intramolecular Friedel-Crafts reaction could facilitate the formation of a new fused ring system. Alternatively, the carboxylic acid can direct ortho-lithiation or participate in transition metal-catalyzed C-H activation/cyclization reactions with appropriately positioned functional groups introduced via the bromo or chloro positions. Such acid-steered cascade cyclizations are efficient one-pot methods for creating diverse heterocyclic structures like isobenzofuranones. nih.gov

The isopropyl group at the 5-position, while seemingly a simple alkyl substituent, exerts significant steric and electronic influence on the reactivity of the aromatic ring. Its bulk can direct incoming reagents to specific positions and can influence the conformational preferences of intermediates and products, which can be crucial in stereoselective syntheses. Electronically, it is a weak electron-donating group, which can subtly modulate the reactivity of the aromatic system in electrophilic substitution reactions.

The development of synthetic methodologies leveraging the unique substitution pattern of this compound could involve the following conceptual approaches:

Sequential Cross-Coupling for Polyaromatic Synthesis: A stepwise approach where the C-Br bond is first functionalized, for example, with an aryl or vinyl group via a Suzuki or Stille coupling. The resulting biaryl or styrenyl intermediate could then undergo a second cross-coupling reaction at the C-Cl bond under more forcing conditions to generate a terphenyl or a more extended polyaromatic system.

Intramolecular Cyclization for Heterocycle Formation: The carboxylic acid could be used as an anchor point for building a heterocyclic ring. For instance, after a Sonogashira coupling at the C-Br position with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or amine), a subsequent intramolecular cyclization could lead to the formation of furan (B31954) or pyrrole-fused systems.

Domino Reactions: A single set of reagents could trigger a cascade of reactions involving multiple functional groups. For example, a palladium-catalyzed process could initiate with a cross-coupling at the C-Br bond, followed by an intramolecular C-H activation directed by the carboxylic acid to forge a new C-C bond and a fused ring in a single operation.

While specific, documented examples of these transformations on this compound are not prevalent in the surveyed literature, the principles of modern organic synthesis strongly suggest its potential as a valuable and versatile building block. The strategic manipulation of its functional groups opens avenues for the development of novel synthetic methods and the construction of complex, functional molecules. Further research into the reactivity of this compound is warranted to fully exploit its synthetic potential.

Advanced Analytical Methodologies for Research Scale Purity and Quantification

Development and Validation of Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment

Chromatographic methods are indispensable for the purity assessment of organic compounds, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for a non-volatile, polar compound like 3-Bromo-2-chloro-5-isopropylbenzoic acid. A typical method would be developed and validated for parameters such as specificity, linearity, accuracy, precision, and robustness.

A suitable starting point for method development would involve a C18 stationary phase, which is effective for separating a wide range of non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at an acidic pH to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure good resolution of both early and late-eluting impurities. Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits significant absorbance, predictable from its aromatic structure.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC):

Gas chromatography can also be employed for the purity analysis of this compound, although it typically requires derivatization of the carboxylic acid group to increase volatility and prevent peak tailing. A common derivatization technique is esterification to form the corresponding methyl or ethyl ester. researchgate.net

The derivatized sample can then be analyzed on a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane). The temperature program would be optimized to ensure adequate separation of the derivatized analyte from any volatile impurities. Flame ionization detection (FID) is a common choice for quantification due to its wide linear range.

Specialized Titrimetric and Spectrophotometric Assays for Quantitative Analysis

While chromatographic methods are excellent for purity assessment, titrimetric and spectrophotometric assays can provide rapid and cost-effective quantitative analysis.

Titrimetric Analysis:

As a carboxylic acid, this compound can be quantified by acid-base titration. uobasrah.edu.iq A known weight of the compound is dissolved in a suitable solvent (e.g., a mixture of ethanol (B145695) and water) and titrated with a standardized solution of a strong base, such as sodium hydroxide. uobasrah.edu.iqjournalajocs.com The endpoint can be determined potentiometrically or with a colorimetric indicator like phenolphthalein. journalajocs.comamazonaws.comresearchgate.net The purity of the acid is calculated based on the volume of titrant consumed.

Spectrophotometric Analysis:

UV-Vis spectrophotometry can be used for the quantification of this compound due to the UV absorbance of the substituted benzene (B151609) ring. science-softcon.demasterorganicchemistry.comyoutube.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for the rapid analysis of solutions containing only the compound of interest.

Table 2: Hypothetical Spectrophotometric Data for Calibration

| Concentration (mg/L) | Absorbance at λmax (230 nm) |

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

Protocols for Trace Impurity Analysis and Determination of Detection Limits

The identification and quantification of trace impurities are critical for ensuring the quality of a research compound. researchgate.net The synthesis of this compound may result in impurities arising from starting materials, by-products, or degradation products.

Potential Impurities:

Potential impurities could include isomers (e.g., other positional isomers of the bromo, chloro, and isopropyl groups on the benzoic acid), precursors from the synthesis, or related compounds formed through side reactions. For example, if the synthesis involves bromination of a chloro-isopropylbenzoic acid precursor, incompletely brominated or poly-brominated species could be present.

Trace Analysis Protocols:

A validated HPLC method with a sensitive detector (e.g., a diode-array detector or mass spectrometer) is the preferred technique for trace impurity analysis. The method should be optimized for the separation of the main peak from all potential impurities. The limit of detection (LOD) and limit of quantification (LOQ) for each potential impurity should be determined experimentally. The LOD is typically established as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is established at a signal-to-noise ratio of 10:1. researchgate.net

Table 3: Example LOD and LOQ for Potential Impurities

| Impurity | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

| 2-Chloro-5-isopropylbenzoic acid | 8.5 | 0.05 | 0.15 |

| 3,5-Dibromo-2-chloro... | 15.2 | 0.08 | 0.24 |

| Isomeric Impurity | 11.8 | 0.06 | 0.18 |

Quality Control Methodologies and Standards Development for Research Compounds

For research-grade compounds, establishing a set of quality control methodologies and specifications is essential to ensure consistency and reliability.

Development of a Certificate of Analysis (CoA):

A comprehensive Certificate of Analysis should be developed for each batch of this compound. This document should include:

Compound identification (Name, CAS number, structure)

Appearance

Purity as determined by HPLC and/or GC

Identification data (e.g., from ¹H NMR, ¹³C NMR, MS)

Results of titrimetric or spectrophotometric assay

Levels of any identified and unidentified impurities

Date of analysis and batch number

Setting Internal Standards:

An internal standard is a well-characterized batch of the compound that is used as a reference for future batches. This standard is used to qualify analytical methods and to ensure consistency in quality over time. The purity of the internal standard should be thoroughly established using multiple analytical techniques.

Stability Studies:

For a research compound, preliminary stability studies are often conducted to determine appropriate storage conditions and re-test dates. This involves storing the compound under various conditions (e.g., different temperatures and humidities) and periodically testing its purity and impurity profile.

Future Perspectives and Emerging Research Avenues in the Study of Halogenated Benzoic Acids

Integration of Flow Chemistry and Continuous Processing in Synthetic Design

Traditional batch synthesis of polysubstituted aromatics can be challenging, often requiring precise control over highly energetic reactions like halogenation to manage selectivity and safety. mt.com Continuous flow chemistry offers a powerful alternative by performing reactions in small, well-controlled reactor volumes, providing superior heat and mass transfer. selvita.combioduro.com This methodology is particularly advantageous for halogenation, as it allows for the safe use of highly reactive and toxic reagents like elemental bromine and chlorine. rsc.org

Table 1: Hypothetical Optimization of a Flow Synthesis Step for a Halogenated Benzoic Acid Derivative This table illustrates how flow parameters could be adjusted to optimize a synthetic transformation, based on principles from documented syntheses of related compounds. nih.gov

| Entry | Reagent Concentration (M) | Flow Rate (mL/min) | Reactor Volume (mL) | Residence Time (min) | Yield (%) |

| 1 | 0.1 | 0.25 | 5 | 20 | 45 |

| 2 | 0.1 | 0.125 | 5 | 40 | 62 |

| 3 | 0.2 | 0.125 | 5 | 40 | 68 |

| 4 | 0.2 | 0.1 | 10 | 100 | 85 |

| 5 | 0.2 | 0.05 | 10 | 200 | 91 |

Exploration of Bio-inspired Synthesis and Biocatalysis for Sustainable Production

Biocatalysis, the use of natural catalysts like enzymes for chemical transformations, represents a paradigm shift towards greener and more selective synthesis. youtube.com Nature has evolved a vast arsenal (B13267) of enzymes that can perform complex reactions, including halogenation, with remarkable precision. nih.gov Halogenase enzymes, often found in marine organisms, are capable of catalyzing electrophilic substitution on aromatic rings with high regioselectivity, a feature highly desirable for the synthesis of specific isomers of compounds like 3-Bromo-2-chloro-5-isopropylbenzoic acid. nih.govacs.org

The application of halogenases could offer a sustainable alternative to traditional methods that often rely on harsh reagents and catalysts. acs.org Furthermore, other biocatalysts such as unspecific peroxygenases (UPOs) and flavin-dependent monooxygenases (FMOs) are being explored for their ability to perform challenging C-H oxidation reactions, which could be harnessed for introducing or modifying functional groups on the benzoic acid scaffold. nih.govnih.gov While the substrate scope of many of these enzymes is still being expanded, enzyme engineering and directed evolution are rapidly overcoming these limitations, paving the way for the bio-inspired synthesis of complex halogenated molecules. acs.org

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of complex molecules. Advanced spectroscopic tools that allow for real-time, in-situ monitoring are transforming process development. mt.com For the synthesis of this compound, which involves sequential halogenation, controlling the reaction to prevent the formation of undesired isomers is critical.

In-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. mt.commt.com This provides immediate insight into the reaction's kinetics and helps identify transient or labile species that would be missed by traditional offline analysis. spectroscopyonline.com By monitoring specific vibrational bands corresponding to the starting materials and the desired product, chemists can determine the optimal reaction endpoint with high precision, maximizing yield and purity. spectroscopyonline.com

Table 2: Comparison of In-Situ Spectroscopic Probes for Reaction Monitoring Adapted from principles outlined in the literature. spectroscopyonline.com

| Spectroscopic Technique | Primary Measurement | Strengths | Potential Application for Halogenated Benzoic Acid Synthesis |

| Mid-IR (FTIR) | Vibrational modes (fundamental) | Highly specific "fingerprint" region, sensitive to functional group changes. | Monitoring the conversion of the carboxylic acid group, appearance/disappearance of C-H bending modes on the aromatic ring as substitution occurs. |

| Raman | Vibrational modes (scattering) | Excellent for symmetric bonds, less interference from solvents like water, good for C-C and C-X bonds. | Tracking C-Br and C-Cl bond formation directly, monitoring aromatic ring substitution patterns. |

| Near-IR (NIR) | Vibrational modes (overtones) | Can use long pathlengths, robust probes suitable for industrial environments. | Process monitoring on a larger scale, tracking changes in C-H, O-H, and N-H bonds. |

Expanding the Scope of Computational Design and Virtual Screening for Novel Chemical Transformations

Computational chemistry provides powerful predictive tools that can guide synthetic strategy long before any experiment is conducted. For a target like this compound, quantum chemical methods such as Density Functional Theory (DFT) can be used to model the electronic structure of precursors and intermediates. researchgate.netresearchgate.net This allows for the prediction of chemical reactivity.

For example, in a sequential halogenation synthesis, DFT calculations can determine the electron density at various positions on the aromatic ring of a mono-halogenated precursor. Descriptors such as frontier molecular orbitals (HOMO-LUMO) and Fukui functions can identify the sites most susceptible to a second electrophilic attack, thereby predicting the regioselectivity of the reaction. researchgate.netscielo.org.za This computational screening can rationalize experimental outcomes and guide the choice of catalysts and reaction conditions to favor the desired isomer. nih.gov Such studies can generate a wealth of data on parameters like ionization energy, hardness, and electrophilicity to build a comprehensive reactivity profile of the molecule. researchgate.net

Interdisciplinary Approaches in Chemical Research involving Structure-Reactivity Relationships (excluding direct biological activity)

The future of chemical research lies in the synergy between different scientific disciplines. Understanding the structure-reactivity relationships of halogenated benzoic acids requires a multi-faceted approach that combines experimental data with theoretical modeling. nih.gov The foundational work of Hammett established quantitative relationships between substituent effects and the reactivity of aromatic compounds, a concept that continues to evolve. nih.gov

Modern approaches aim to build sophisticated quantitative structure-reactivity relationship (QSRR) models. These models integrate experimentally determined kinetic data, often obtained from in-situ spectroscopic monitoring, with theoretically calculated physicochemical properties (e.g., steric parameters, pKa, electronic descriptors from DFT). nih.gov By correlating these parameters with observed reaction rates and selectivities, researchers can develop robust predictive models. nih.gov Such an interdisciplinary approach would enable the rational design of synthetic routes for novel compounds like this compound and predict their chemical behavior, accelerating the discovery and development of new chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-chloro-5-isopropylbenzoic acid, and how do reaction conditions influence yield?

- Methodology :

-

Electrophilic Substitution : Introduce bromine and chlorine via directed ortho-metallation (DoM) using tert-butyllithium, followed by quenching with Br₂ and Cl₂. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and AlCl₃ .

-

Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl precursor using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O) .

- Optimization :

-

Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

-

Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) and adjust stoichiometry (e.g., 1.2 eq Br₂ for complete bromination).

Reaction Step Reagents/Conditions Yield Range Bromination Br₂, FeCl₃, DCM, 0°C 65–75% Chlorination Cl₂, AlCl₃, 40°C 70–80% Oxidation KMnO₄, H₂SO₄, 80°C 85–90%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are expected?

- Key Techniques :

- NMR :

- ¹H NMR (CDCl₃) : δ 1.3–1.5 (d, 6H, isopropyl CH₃), δ 2.9–3.1 (m, 1H, isopropyl CH), δ 7.5–8.0 (aromatic protons).

- ¹³C NMR : δ 170–175 ppm (COOH), 30–35 ppm (isopropyl CH) .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, -OH from COOH) .

- X-ray Crystallography : Use SHELXL for refinement; expect orthorhombic crystal system with halogen-halogen interactions .

Q. How can purification challenges (e.g., halogenated byproducts) be addressed?

- Methods :

- Recrystallization : Use ethanol/water (4:1) to isolate the product (mp ~180–185°C).